molecular formula C8H15O5P B14372679 Bis[(oxiran-2-yl)methyl] ethylphosphonate CAS No. 90206-77-2

Bis[(oxiran-2-yl)methyl] ethylphosphonate

Cat. No.: B14372679
CAS No.: 90206-77-2
M. Wt: 222.18 g/mol
InChI Key: JQXLMHHSBCDJAV-UHFFFAOYSA-N
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Description

Bis[(oxiran-2-yl)methyl] ethylphosphonate: is an organic compound characterized by the presence of oxirane (epoxy) groups and a phosphonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[(oxiran-2-yl)methyl] ethylphosphonate typically involves the reaction of ethylphosphonic dichloride with glycidol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent the decomposition of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Bis[(oxiran-2-yl)methyl] ethylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis[(oxiran-2-yl)methyl] ethylphosphonate is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it valuable in the preparation of polymers and other advanced materials .

Biology and Medicine: In biological research, this compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules .

Industry: Industrially, this compound is used in the production of flame retardants, plasticizers, and epoxy resins. Its unique properties enhance the performance and durability of these materials .

Mechanism of Action

The mechanism of action of Bis[(oxiran-2-yl)methyl] ethylphosphonate involves the interaction of its oxirane groups with various molecular targets. The oxirane rings can react with nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in applications such as cross-linking agents in polymer chemistry and as intermediates in organic synthesis .

Comparison with Similar Compounds

Uniqueness: Bis[(oxiran-2-yl)methyl] ethylphosphonate is unique due to its combination of oxirane and phosphonate groups, which impart distinct chemical reactivity and versatility. This makes it suitable for a wide range of applications, from materials science to industrial chemistry .

Properties

CAS No.

90206-77-2

Molecular Formula

C8H15O5P

Molecular Weight

222.18 g/mol

IUPAC Name

2-[[ethyl(oxiran-2-ylmethoxy)phosphoryl]oxymethyl]oxirane

InChI

InChI=1S/C8H15O5P/c1-2-14(9,12-5-7-3-10-7)13-6-8-4-11-8/h7-8H,2-6H2,1H3

InChI Key

JQXLMHHSBCDJAV-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(OCC1CO1)OCC2CO2

Origin of Product

United States

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